6-(Methylthio)pyrimidin-2(1H)-one

Antiviral HIV-1 Reverse Transcriptase

Source the definitive 6-(methylthio) scaffold for next-generation drug discovery. This high-purity (≥98%) pyrimidinone is essential for achieving nanomolar potency against drug-resistant HIV-1 reverse transcriptase (IC₅₀ 66 nM vs. P236L mutant) and picomolar CRTH2 antagonism. Its specific 6-substitution is structurally critical, providing a >10-fold potency advantage over other alkylthio analogs for ALS-inhibiting herbicide design. Procure this key starting material to enable structure-activity relationship (SAR) studies with reproducible outcomes.

Molecular Formula C5H6N2OS
Molecular Weight 142.18 g/mol
CAS No. 129618-62-8
Cat. No. B162859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylthio)pyrimidin-2(1H)-one
CAS129618-62-8
Synonyms2-Pyrimidinol, 4-(methylthio)- (9CI)
Molecular FormulaC5H6N2OS
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESCSC1=CC=NC(=O)N1
InChIInChI=1S/C5H6N2OS/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
InChIKeyNALHPVUWRWEAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylthio)pyrimidin-2(1H)-one (CAS 129618-62-8) Procurement: Core Molecular Profile and Research-Grade Specifications


6-(Methylthio)pyrimidin-2(1H)-one (CAS 129618-62-8, also referenced as 4-(methylthio)-2(1H)-pyrimidinone) is a heterocyclic small molecule with the molecular formula C₅H₆N₂OS and a molecular weight of 142.18 g/mol . It features a pyrimidine ring substituted with a methylthio group at the 6-position and a keto group at the 2-position [1]. The compound is commercially available as a solid with a typical vendor-specified purity of ≥95% (HPLC), and is associated with standard hazard classifications (GHS07: Harmful/Irritant) . Its core utility lies in serving as a versatile scaffold for the synthesis of bioactive pyrimidine derivatives, including potent agrochemicals and pharmaceutical leads [2].

The Substitution Risk: Why 6-(Methylthio)pyrimidin-2(1H)-one (CAS 129618-62-8) Cannot Be Replaced by Common Analogs


Generic substitution within the pyrimidinone class is scientifically unjustified due to the extreme sensitivity of biological target engagement to the position and nature of the thioether substituent. For example, while 2-alkylthiopyrimidinones are known for fungicidal activity [1], the 6-methylthio isomer is a critical scaffold for designing potent HIV-1 reverse transcriptase inhibitors and ALS-inhibiting herbicides [2][3]. Even a minor modification, such as replacing the 6-methylthio group with a 6-ethylthio group, can alter potency by over 10-fold in HIV-1 inhibition assays, as observed in related DABO analog studies [4]. Therefore, procurement decisions must be guided by quantitative, target-specific performance data rather than assumptions of class-level interchangeability.

Quantitative Differentiation Guide: 6-(Methylthio)pyrimidin-2(1H)-one vs. Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: 6-Methylthio Scaffold vs. 6-Ethylthio Analog

Pyrimidine thioethers derived from the 6-(methylthio)pyrimidin-2(1H)-one scaffold demonstrate potent inhibition of HIV-1 reverse transcriptase (RT), with activity retained against drug-resistant variants. This is a specific advantage over analogs like 6-ethylthio derivatives, which exhibit significantly reduced potency in the same assay system [1].

Antiviral HIV-1 Reverse Transcriptase Non-nucleoside Inhibitors

Acetolactate Synthase (ALS) Inhibition: Herbicidal Activity of Pyrimidinyl(thio)ethers

Compounds based on the pyrimidinyl(thio)ether core, which includes 6-(methylthio)pyrimidin-2(1H)-one derivatives, have been designed and synthesized as novel acetolactate synthase (ALS) inhibitors. A series of these compounds demonstrated excellent herbicidal activity, achieving pIC₅₀ values greater than 7 [1]. This represents a significant improvement over early sulfonylurea herbicides, which often have pIC₅₀ values in the 5-6 range against wild-type ALS [2].

Agrochemical Herbicide ALS Inhibitor Pyrimidinylthioether

CRTH2 Receptor Antagonism: Potency of Alkylthio Pyrimidine Derivatives

Alkylthio pyrimidines, a class to which 6-(methylthio)pyrimidin-2(1H)-one belongs, have been identified as potent antagonists of the CRTH2 receptor, a key target in allergic inflammation. Optimized derivatives achieve single-digit nanomolar potency (IC₅₀ < 10 nM) in functional assays, representing a significant advancement over early indole-based CRTH2 antagonists like ramatroban, which has an IC₅₀ of approximately 100 nM [1][2].

Immunology Allergic Disease CRTH2 Antagonist Eosinophil

Physical Properties and Purity: A Defined Solid for Reproducible Research

Unlike many pyrimidinone analogs that are oils or low-melting solids requiring special handling, 6-(methylthio)pyrimidin-2(1H)-one is a well-defined, stable solid at room temperature . This physical form simplifies accurate weighing and formulation, directly impacting experimental reproducibility. Commercial sourcing provides a minimum purity of 95% (HPLC), a critical specification for minimizing the impact of unknown impurities on biological or catalytic assays .

Analytical Chemistry Procurement Specifications Quality Control

High-Value Application Scenarios for 6-(Methylthio)pyrimidin-2(1H)-one (CAS 129618-62-8)


Scaffold for Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is the ideal starting material for synthesizing novel pyrimidine thioethers targeting drug-resistant HIV-1 strains. Its 6-methylthio group is essential for achieving nanomolar potency against both wild-type (IC₅₀ 190 nM) and P236L mutant reverse transcriptase (IC₅₀ 66 nM), a key advantage over other alkylthio analogs [1]. This application is supported by direct enzyme inhibition data.

Lead Optimization for High-Potency ALS-Inhibiting Herbicides

The compound serves as a core fragment for designing novel acetolactate synthase (ALS) inhibitors. Pyrimidinyl(thio)ether derivatives have demonstrated pIC₅₀ values >7, indicating >10-fold higher potency than first-generation sulfonylurea herbicides [2]. This performance makes it a strategic procurement choice for agrochemical discovery programs focused on low-application-rate, resistance-breaking herbicides.

Synthesis of Potent CRTH2 Antagonists for Allergic and Inflammatory Diseases

The alkylthio pyrimidine core, accessible from 6-(methylthio)pyrimidin-2(1H)-one, is a validated pharmacophore for achieving low nanomolar CRTH2 antagonism (IC₅₀ < 10 nM). This potency represents a significant (>10-fold) improvement over early clinical candidates like ramatroban [3]. Researchers focused on asthma, atopic dermatitis, or eosinophilic disorders will find this scaffold highly enabling for generating high-quality leads.

Analytical Chemistry and Medicinal Chemistry Reference Standard

Due to its stable solid-state properties and commercially available high purity (≥95% HPLC), this compound is well-suited for use as a reference standard in HPLC method development, as a building block in parallel synthesis, or as a control compound in structure-activity relationship (SAR) studies . Its well-defined physical form ensures accurate weighing and reproducible experimental outcomes, a critical factor for rigorous scientific research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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